6-Chloro-2-ethyl-5-nitronicotinicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

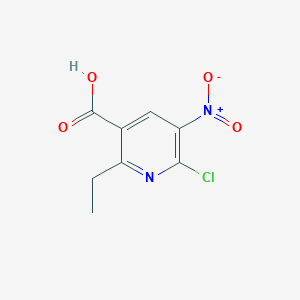

6-Chloro-2-ethyl-5-nitronicotinic acid is a chemical compound with the molecular formula C8H7ClN2O4. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a nitro group at the 5th position on the pyridine ring.

Preparation Methods

The synthesis of 6-Chloro-2-ethyl-5-nitronicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-chloro-2-ethylpyridine, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Chloro-2-ethyl-5-nitronicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.

Scientific Research Applications

6-Chloro-2-ethyl-5-nitronicotinic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and ethyl groups influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2-ethyl-5-nitronicotinic acid include:

6-Chloro-5-nitronicotinic acid: Differing by the position of the nitro group.

2-Ethyl-5-nitronicotinic acid: Lacking the chlorine atom.

6-Chloro-2-methyl-5-nitronicotinic acid: Having a methyl group instead of an ethyl group. The uniqueness of 6-Chloro-2-ethyl-5-nitronicotinic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of 6-Chloro-2-ethyl-5-nitronicotinic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-Chloro-2-ethyl-5-nitronicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C6H3ClN2O4

- Molecular Weight: 192.55 g/mol

- IUPAC Name: 6-Chloro-2-ethyl-5-nitronicotinic acid

- SMILES Representation: CC(C)C1=C(C(=C(C=N1)N(=O)=O)Cl)C(=O)O

| Property | Value |

|---|---|

| Molecular Formula | C6H3ClN2O4 |

| Molecular Weight | 192.55 g/mol |

| IUPAC Name | 6-Chloro-2-ethyl-5-nitronicotinic acid |

| Solubility | Soluble in water |

| Toxicity | Harmful if swallowed |

The biological activity of 6-Chloro-2-ethyl-5-nitronicotinic acid is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitro group and chloro substituents enhance its reactivity and biological efficacy, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that nitro and halogenated derivatives, including 6-Chloro-2-ethyl-5-nitronicotinic acid, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of several bacterial strains and fungi, suggesting potential as antimicrobial agents.

Case Studies

- Antileishmanial Activity : A study demonstrated that nitro-substituted compounds showed promising activity against Leishmania species. The presence of the nitro group in 6-Chloro-2-ethyl-5-nitronicotinic acid may contribute to its antileishmanial effects, as noted in similar compounds with halogen substitutions .

- Antiparasitic Effects : Another investigation highlighted the effectiveness of halogenated derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The structural characteristics of 6-Chloro-2-ethyl-5-nitronicotinic acid align with those found in effective antiparasitic agents .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antileishmanial | Effective against Leishmania species | |

| Antiparasitic | Active against Trypanosoma cruzi |

Research Findings

A comprehensive review of literature reveals that compounds similar to 6-Chloro-2-ethyl-5-nitronicotinic acid often exhibit enhanced biological activity due to their structural modifications. The presence of nitro and chloro groups has been linked to increased potency against various pathogens, including those responsible for neglected tropical diseases (NTDs) .

Pharmacokinetics and Toxicity

While the biological activities are promising, the pharmacokinetics and toxicity profiles need further exploration. Preliminary studies indicate potential acute toxicity when ingested, highlighting the need for careful handling and further investigation into safety profiles .

Properties

Molecular Formula |

C8H7ClN2O4 |

|---|---|

Molecular Weight |

230.60 g/mol |

IUPAC Name |

6-chloro-2-ethyl-5-nitropyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-5-4(8(12)13)3-6(11(14)15)7(9)10-5/h3H,2H2,1H3,(H,12,13) |

InChI Key |

CXUJLEAQXRRAAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.